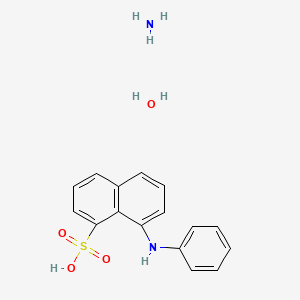

8-Anilino-1-naphthalenesulfonic acid ammonium salt hydrate

Übersicht

Beschreibung

8-Anilino-1-naphthalenesulfonic acid ammonium salt hydrate is an organic compound with the molecular formula C16H16N2O3S. It is known for its fluorescent properties and is widely used as a molecular probe in various scientific research applications. The compound is also referred to as 8-anilino-1-naphthalenesulfonic acid ammonium salt and is utilized in the study of protein folding, conformational changes, and molecular assemblies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ammonium 8-(phenylamino)naphthalene-1-sulfonate hydrate typically involves the reaction of 8-nitro-1-naphthalenesulfonic acid with aniline under acidic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the nitro group is replaced by the aniline group. The resulting product is then neutralized with ammonium hydroxide to form the ammonium salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product in its hydrated form.

Analyse Chemischer Reaktionen

Types of Reactions

8-Anilino-1-naphthalenesulfonic acid ammonium salt hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted naphthalenesulfonic acids, amino derivatives, and other functionalized aromatic compounds.

Wissenschaftliche Forschungsanwendungen

8-Anilino-1-naphthalenesulfonic acid ammonium salt hydrate is extensively used in scientific research due to its unique fluorescent properties. Some of its applications include:

Chemistry: Used as a fluorescent probe to study molecular assemblies, surfactants, and amphiphilic polymers.

Biology: Employed in the study of protein folding, conformational changes, and interactions with ligands.

Medicine: Utilized in the investigation of drug-protein interactions and the development of diagnostic assays.

Industry: Applied in the production of dyes and as a fluorescent marker in various industrial processes.

Wirkmechanismus

The compound exerts its effects through its ability to form inclusion complexes with cyclodextrins and other host molecules. When ammonium 8-(phenylamino)naphthalene-1-sulfonate hydrate enters the hydrophobic core of these host molecules, its fluorescence increases. This property is exploited to study molecular recognition, binding interactions, and environmental changes in various systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

8-Anilinonaphthalene-1-sulfonic acid: Similar in structure but lacks the ammonium ion.

1-Anilino-8-naphthalenesulfonic acid: Another structural isomer with similar fluorescent properties.

Naphthalene sulfonates: A broader class of compounds with varying substituents on the naphthalene ring.

Uniqueness

8-Anilino-1-naphthalenesulfonic acid ammonium salt hydrate is unique due to its specific combination of aniline and sulfonate groups, which confer distinct fluorescent properties and reactivity. Its ability to form stable inclusion complexes and its sensitivity to environmental changes make it a valuable tool in scientific research.

Biologische Aktivität

8-Anilino-1-naphthalenesulfonic acid ammonium salt hydrate (ANS) is a sulfonic acid derivative known for its significant biological activity, particularly in the fields of biochemistry and molecular biology. This compound serves as a fluorescent probe, allowing researchers to investigate various biological interactions and properties. Its unique fluorescence characteristics make it a valuable tool for studying protein dynamics, membrane fluidity, and other biochemical processes.

- Molecular Formula : C₁₆H₁₈N₂O₄S

- Molecular Weight : 334.39 g/mol

- Melting Point : 242-244 °C

- CAS Number : 206659-00-9

Biological Applications

ANS is primarily utilized for its ability to interact with proteins and membranes, providing insights into their structural and functional dynamics. The following sections detail its specific biological activities.

Fluorescence Properties

ANS exhibits fluorescence that is sensitive to its environment, particularly hydrophobic regions. When bound to proteins or lipid membranes, the fluorescence intensity changes, allowing researchers to monitor:

- Protein Folding : ANS can indicate conformational changes in proteins as they fold.

- Protein-Protein Interactions : The binding of ANS can be used to study how proteins interact with one another.

- Membrane Fluidity : The intensity of ANS fluorescence inversely correlates with membrane fluidity; more rigid membranes yield higher fluorescence .

1. Protein Hydrophobicity Analysis

A study by Kato and Nakai (1980) utilized ANS to assess the surface hydrophobicity of various proteins. By measuring the relative fluorescence intensity at specific concentrations, researchers could quantify protein interactions and stability under different conditions .

| Protein Concentration (w/v) | Fluorescence Intensity |

|---|---|

| 0.004% | Low |

| 0.01% | Moderate |

| 0.02% | High |

2. Antibacterial Activity

Research has shown that derivatives of ANS can exhibit antibacterial properties. A study transformed 8-anilino-1-naphthalenesulfonic acid into a green-colored antibacterial compound, demonstrating its potential as both an antimicrobial agent and a dye .

The mechanism by which ANS interacts with biomolecules involves:

- Hydrophobic Interactions : ANS preferentially binds to hydrophobic regions of proteins and membranes.

- Fluorescent Signaling : Upon binding, the electronic environment around the fluorophore changes, resulting in altered emission spectra that can be quantitatively measured.

Research Findings

Recent studies have highlighted the versatility of ANS in various biochemical assays:

- In membrane biophysics, ANS has been employed to study the effects of drugs on membrane integrity and dynamics.

- Its use in enzyme assays has helped elucidate mechanisms involving enzyme-substrate interactions.

Safety and Handling

While ANS is widely used in laboratory settings, it is important to note that it can cause skin irritation and serious eye damage upon contact. Proper handling procedures should be followed to minimize exposure risks .

Eigenschaften

IUPAC Name |

8-anilinonaphthalene-1-sulfonic acid;azane;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3S.H3N.H2O/c18-21(19,20)15-11-5-7-12-6-4-10-14(16(12)15)17-13-8-2-1-3-9-13;;/h1-11,17H,(H,18,19,20);1H3;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSOAGYLOWUTAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)O.N.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746586 | |

| Record name | 8-Anilinonaphthalene-1-sulfonic acid--ammonia--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206659-00-9 | |

| Record name | 8-Anilinonaphthalene-1-sulfonic acid--ammonia--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.